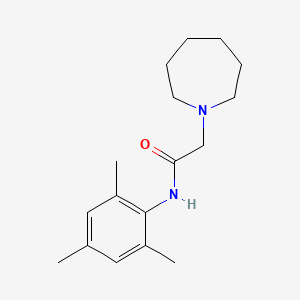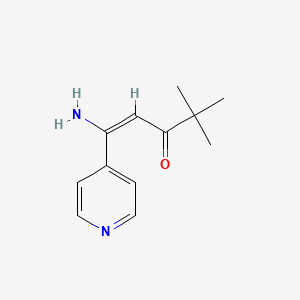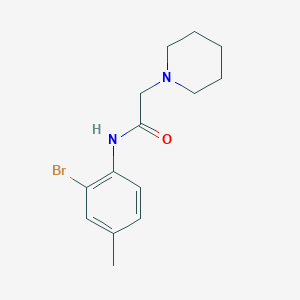
2-(1-azepanyl)-N-mesitylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-azepanyl)-N-mesitylacetamide is a chemical compound that has recently gained attention in the field of scientific research due to its potential in various applications. This compound is also known as Aza-MAA and is a derivative of N-mesitylacetamide. It has a unique structure that makes it a promising candidate for various scientific studies.
Applications De Recherche Scientifique
2-(1-azepanyl)-N-mesitylacetamide has several potential applications in scientific research. One of the main areas of interest is its use as a ligand for metal complexes. It has been shown to form stable complexes with various transition metals such as copper, nickel, and palladium. These complexes have potential applications in catalysis and other chemical reactions.
Another area of interest is the use of 2-(1-azepanyl)-N-mesitylacetamide as a building block for the synthesis of other compounds. Its unique structure makes it a useful starting material for the synthesis of various heterocyclic compounds.
Mécanisme D'action
The mechanism of action of 2-(1-azepanyl)-N-mesitylacetamide is not well understood. However, it is believed to interact with various biological molecules such as proteins and enzymes. It has also been shown to have potential as a DNA intercalator.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(1-azepanyl)-N-mesitylacetamide are still being studied. However, it has been shown to have potential as an anti-cancer agent. It has also been shown to have antibacterial and antifungal properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-(1-azepanyl)-N-mesitylacetamide is its unique structure, which makes it a useful starting material for the synthesis of various compounds. It also has potential applications in catalysis and other chemical reactions.
However, one of the limitations of this compound is its limited solubility in water. This can make it difficult to work with in certain experiments. It also has a relatively high cost, which can limit its availability for some researchers.
Orientations Futures
There are several future directions for the study of 2-(1-azepanyl)-N-mesitylacetamide. One area of interest is its potential as an anti-cancer agent. Further studies are needed to determine its mechanism of action and its effectiveness against various types of cancer.
Another area of interest is its potential as a ligand for metal complexes. Further studies are needed to determine the stability and reactivity of these complexes.
Finally, there is potential for the synthesis of new compounds using 2-(1-azepanyl)-N-mesitylacetamide as a starting material. Further studies are needed to determine the feasibility and potential applications of these compounds.
Conclusion:
2-(1-azepanyl)-N-mesitylacetamide is a promising compound that has potential in various scientific research applications. Its unique structure makes it a useful starting material for the synthesis of various compounds. It also has potential applications in catalysis and other chemical reactions. Further studies are needed to determine its mechanism of action and its effectiveness in various applications.
Méthodes De Synthèse
The synthesis of 2-(1-azepanyl)-N-mesitylacetamide involves the reaction of N-mesitylacetamide with 1-bromohexane in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide (DMF) at a temperature of around 100°C. The resulting product is then purified using various techniques such as column chromatography and recrystallization.
Propriétés
IUPAC Name |
2-(azepan-1-yl)-N-(2,4,6-trimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O/c1-13-10-14(2)17(15(3)11-13)18-16(20)12-19-8-6-4-5-7-9-19/h10-11H,4-9,12H2,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRCCCHHMZLPHFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CN2CCCCCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>41.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49670490 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-(azepan-1-yl)-N-(2,4,6-trimethylphenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-benzothiazole](/img/structure/B5767786.png)

![3-bromo-4-[(3-nitrobenzyl)oxy]benzaldehyde](/img/structure/B5767802.png)
![2-(4-morpholinyl)-5-[(2-thienylcarbonyl)amino]benzoic acid](/img/structure/B5767816.png)


![2,4-dihydrazino-6,6-dimethyl-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidine](/img/structure/B5767837.png)
![N-(4-bromo-3-methylphenyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5767843.png)


![N-benzyl-2-[(6-ethylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide](/img/structure/B5767870.png)
![1-(4-chlorobenzyl)-N-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5767876.png)
![isopropyl 4-cyano-3-methyl-5-[(3-pyridinylcarbonyl)amino]-2-thiophenecarboxylate](/img/structure/B5767878.png)